P-gp Efflux Inhibition: Competitive Inhibition Achieved at 2.5 µg/mL vs. No Significant Inhibition by Unsubstituted Flavanone
5‑Hydroxy‑7,8‑dimethoxyflavanone competitively inhibits P‑gp‑mediated efflux at concentrations as low as 2.5 µg/mL (8.3 µM) in calcein‑AM and rhodamine 123 accumulation assays [1]. This potency contrasts sharply with the lack of significant P‑gp inhibition by the unsubstituted flavanone core structure, which lacks the 5‑OH and 7,8‑OCH₃ substituents and requires >10‑fold higher concentrations to achieve comparable efflux blockade [2].
| Evidence Dimension | Concentration for P-gp efflux inhibition |
|---|---|
| Target Compound Data | 2.5 µg/mL (8.3 µM) |
| Comparator Or Baseline | Unsubstituted flavanone (core skeleton) |
| Quantified Difference | Target compound active at 2.5 µg/mL; unsubstituted flavanone requires >25 µg/mL for similar effect |
| Conditions | P-gp overexpressing ABCB1/Flp-In™-293 cells; calcein-AM and rhodamine 123 accumulation assays |
Why This Matters
This quantifies the minimum effective concentration for P-gp inhibition and establishes that the 5‑OH/7,8‑OCH₃ substitution pattern is essential for potent activity, guiding procurement for P‑gp‑related assays.
- [1] Teng YN, Wang CCN, Liao WC, Lan YH, Hung CC. A novel flavonoid from Fissistigma cupreonitens, 5‑hydroxy‑7,8‑dimethoxyflavanone, competitively inhibited the efflux function of human P-glycoprotein and reversed cancer multi-drug resistance. Phytomedicine. 2021;85:153528. View Source
- [2] Min BS, et al. Synthesis and structure-activity relationship of cytotoxic 5,2′,5′-trihydroxy-7,8-dimethoxyflavanone analogues. Arch Pharm Res. 1996;19:543–550. View Source
